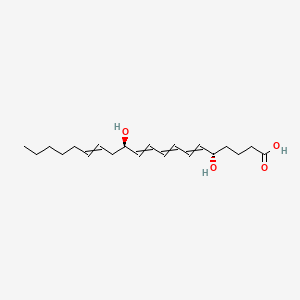
6-trans Leukotriene B4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-trans Leukotriene B4 is a biologically active lipid mediator derived from arachidonic acid. It is a member of the leukotriene family, which plays a crucial role in inflammatory responses. This compound is known for its ability to act as a chemoattractant for neutrophils and macrophages, guiding these immune cells to sites of tissue damage or infection .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-trans Leukotriene B4 can be synthesized through the non-enzymatic hydrolysis of leukotriene A4. This process involves the use of specific reagents and conditions to achieve the desired product. The synthesis typically requires the presence of myeloperoxidase and hypochlorous acid, which facilitate the oxidative decomposition of cysteinyl-leukotrienes .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced chromatographic techniques for purification and isolation of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-trans Leukotriene B4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various isomers of this compound, such as 12-epi-6-trans Leukotriene B4. These isomers have distinct biological activities and properties .
Applications De Recherche Scientifique
6-trans Leukotriene B4 has numerous scientific research applications across various fields:
Chemistry: It is used as a model compound to study lipid mediator synthesis and metabolism.
Biology: Researchers utilize this compound to investigate the mechanisms of inflammation and immune cell recruitment.
Medicine: The compound is studied for its potential therapeutic applications in treating inflammatory diseases and conditions.
Mécanisme D'action
6-trans Leukotriene B4 exerts its effects by binding to specific receptors on the surface of immune cells, such as leukotriene B4 receptor 1 (BLT1) and leukotriene B4 receptor 2 (BLT2). This binding activates signaling pathways that lead to the recruitment and activation of neutrophils and macrophages. The compound’s ability to act as a chemoattractant is crucial for its role in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leukotriene B4: The parent compound of 6-trans Leukotriene B4, known for its potent inflammatory properties.
12-epi-6-trans Leukotriene B4: An isomer of 6-trans Leukotriene B4 with distinct biological activities.
Leukotriene A4: A precursor in the biosynthesis of leukotriene B4 and its isomers.
Uniqueness
6-trans Leukotriene B4 is unique due to its specific structural configuration and its role in the non-enzymatic hydrolysis pathway. Its distinct chemical properties and biological activities make it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5S,12R)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/t18-,19-/m1/s1 |
Clé InChI |
VNYSSYRCGWBHLG-RTBURBONSA-N |
SMILES isomérique |
CCCCCC=CC[C@H](C=CC=CC=C[C@H](CCCC(=O)O)O)O |
SMILES canonique |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


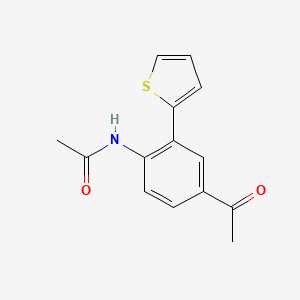
![2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13719400.png)
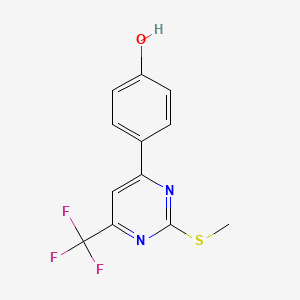
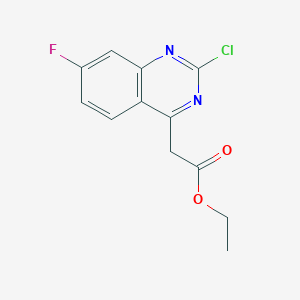
![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)
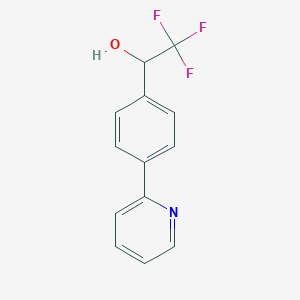

![Isopropyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13719428.png)

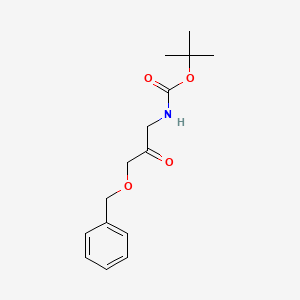

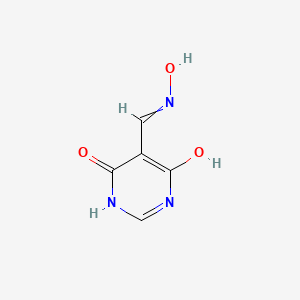
![4-[[3-[(tert-Butyldimethylsilyl)oxy]-1-azetidinyl]methyl]phenylboronic Acid](/img/structure/B13719462.png)
![[4-Cyano-3-(trifluoromethyl)phenyl]formamide](/img/structure/B13719464.png)
